molecular formula C12H22BrNO2 B1466816 Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate CAS No. 210564-52-6

Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate

Cat. No.: B1466816
CAS No.: 210564-52-6
M. Wt: 292.21 g/mol
InChI Key: ZAYSXLJZWWIAMZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate is a brominated piperidine derivative widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure features a piperidine ring with a tert-butyl carbamate group at the 1-position and a bromoethyl substituent at the 2-position. The bromine atom serves as a reactive site for nucleophilic substitutions, enabling further functionalization .

Properties

IUPAC Name

tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSXLJZWWIAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Carbamate

  • Starting Material : Piperidine or substituted piperidine.
  • Reagent : tert-Butyl chloroformate (Boc-Cl) is reacted with piperidine under basic conditions to form the tert-butyl piperidine-1-carboxylate intermediate.
  • Conditions : Typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at low temperatures (0–25 °C), with a base like triethylamine or sodium bicarbonate to neutralize HCl formed.

Introduction of the 2-Bromoethyl Group

  • Method : Alkylation of the protected piperidine at the 2-position with 2-bromoethyl halide or equivalent.
  • Reagents : 2-bromoethane or 2-bromoethyl bromide is reacted with the carbamate-protected piperidine in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) facilitate the nucleophilic substitution.
  • Temperature : Typically room temperature to reflux conditions depending on reactivity.
  • Outcome : The nucleophilic substitution introduces the bromoethyl chain at the 2-position of the piperidine ring.

Industrial and Large-Scale Synthesis Considerations

  • Industrial synthesis follows the same fundamental reaction steps but emphasizes scalability, safety, and purity.
  • Reactions are conducted in controlled reactors with precise monitoring of temperature, pressure, and reaction time to maximize yield and minimize impurities.
  • Purification methods include crystallization, distillation, or chromatographic techniques depending on the scale and purity requirements.

Representative Preparation Method Summary Table

Step Reaction Description Reagents/Conditions Solvent Temperature Notes
1 Boc protection of piperidine nitrogen Piperidine + tert-butyl chloroformate + base DCM or THF 0–25 °C Formation of tert-butyl piperidine-1-carboxylate
2 Alkylation at 2-position with bromoethyl tert-butyl piperidine-1-carboxylate + 2-bromoethane + K2CO3 DMF or MeCN RT to reflux Nucleophilic substitution introducing 2-bromoethyl group
3 Purification Crystallization or distillation Appropriate solvent Ambient to elevated Ensures high purity and yield

Research Findings and Process Optimization

  • Yield and Selectivity : Optimizing base equivalents and reaction temperature improves selectivity for substitution at the 2-position without over-alkylation.
  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity and reaction rates for the alkylation step.
  • Safety : Controlled addition of reagents and temperature regulation minimize side reactions and decomposition, especially important for scale-up.
  • Purification : Recrystallization from solvents like ethyl acetate or hexane mixtures yields high-purity product suitable for pharmaceutical applications.

Related Patent Insights

While direct patents on this compound are limited, related patents on piperidine carboxylate intermediates provide valuable insights:

  • Patents related to 1-(2-haloethyl)-4-piperidine carboxylate intermediates describe processes involving alkylation with haloalkyl reagents in dipolar aprotic solvents with bases to achieve high yields and purity, which are applicable to this compound synthesis.
  • These processes emphasize reaction control, solvent selection, and purification strategies to optimize scalability and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidine derivatives, reduced piperidine compounds, and oxidized piperidine structures .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

  • Pharmaceutical Development : The compound is employed in the synthesis of drugs targeting neurological disorders and pain management. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating diverse pharmaceutical agents .
  • Agrochemicals : Similar synthetic pathways are utilized to develop agrochemicals that can enhance agricultural productivity.

Medicinal Chemistry

In medicinal chemistry, the compound's structure allows for modifications that can lead to new therapeutic agents. For instance:

  • Potential Drug Candidates : Compounds derived from this compound may exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The bromomethyl group enhances reactivity towards biological targets, making it a candidate for further investigation .
  • Biological Pathways Studies : Researchers use this compound to study biological mechanisms involving piperidine derivatives, contributing to a better understanding of drug interactions and efficacy.

Chemical Reactions

The compound's reactivity allows it to participate in various chemical transformations:

  • Nucleophilic Substitution Reactions : The bromoethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential applications in drug design .
  • Reduction and Oxidation Reactions : These reactions can modify the compound's functional groups, allowing for further exploration of its chemical properties and potential applications.

Case Study 1: Synthesis of Neurological Agents

A study demonstrated the use of this compound in synthesizing a series of piperidine-based compounds aimed at treating neurological disorders. The intermediates were tested for their binding affinity to specific receptors, showing promising results that warrant further investigation .

Case Study 2: Agrochemical Development

Another research initiative focused on utilizing this compound in developing new agrochemical formulations. By modifying the bromoethyl group, researchers synthesized various derivatives that exhibited enhanced efficacy against specific pests while maintaining environmental safety standards.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Variations and Reactivity

The table below summarizes key structural and functional differences between tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate and analogous compounds:

Compound Name (CAS No.) Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound 2-position Bromoethyl C12H22BrNO2 292.21 Nucleophilic substitutions, alkylation
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate (210564-54-8) 3-position Bromoethyl C12H22BrNO2 292.21 Altered steric effects in coupling reactions
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (118811-03-3) 2-position Hydroxyethyl C12H23NO3 229.32 Oxidation, ether formation
Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate (1780431-89-1) 2-position Aminocyclopropyl C13H24N2O2 240.30 Hydrogen bonding, peptide coupling
Tert-butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate 2-position Trifluoromethylphenoxy C19H26F3NO3 373.41 Aromatic substitutions, lipophilicity enhancement

Key Observations:

  • Positional Isomerism : Compounds with bromoethyl groups at the 3- or 4-positions (e.g., CAS 210564-54-8) exhibit different steric environments, influencing reaction rates and regioselectivity in cross-coupling reactions .
  • Functional Group Replacements: Replacing bromine with hydroxyl (CAS 118811-03-3) transforms the molecule from a nucleophilic alkylation agent to a substrate for oxidation or protection strategies . Trifluoromethylphenoxy derivatives (CAS 142355-81-5) enhance lipophilicity and metabolic stability, critical for CNS-targeting drugs .

Research Findings and Trends

  • Photoredox Catalysis : Bromoethyl derivatives are pivotal in photoredox-mediated cyclobutane synthesis, leveraging the bromine atom as a radical precursor .
  • Drug Development : Bromine-to-amine substitutions (e.g., in CAS 1780431-89-1) are increasingly explored to improve pharmacokinetic properties in kinase inhibitors .
  • Safety Protocols: Brominated analogs require stringent handling (gloves, ventilation) due to higher reactivity and toxicity compared to hydroxyl or amino derivatives .

Biological Activity

Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate (CAS No. 210564-52-6) is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a tert-butyl ester and a bromoethyl side chain, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : Piperidine derivatives often interact with various neurotransmitter receptors, including sigma receptors and opioid receptors, which are implicated in pain modulation and other neurological functions.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions .

Anticancer Properties

Recent studies have suggested that piperidine derivatives exhibit anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological properties. Research indicates potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, compounds targeting sigma receptors have shown promise in alleviating symptoms of depression and anxiety .

Case Study 1: Sigma Receptor Ligands

A study investigating the design of selective sigma receptor ligands found that certain piperidine derivatives, including those similar to this compound, exhibited high affinity for sigma receptors. These compounds were evaluated for their analgesic properties, demonstrating significant pain relief in animal models .

CompoundAffinity (Ki)Analgesic Effect
Compound A15 nMSignificant
This compoundTBDTBD

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, a series of piperidine derivatives were tested against human cancer cell lines. The results indicated that modifications on the piperidine ring significantly influenced cytotoxicity:

CompoundCell Line TestedIC50 (µM)
Compound BFaDu (hypopharyngeal)10
This compoundTBD

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via bromoethylation of a piperidine precursor. A documented route involves reacting 2-(hydroxyethyl)piperidine with brominating agents (e.g., PBr₃ or HBr/AcOH) under anhydrous conditions. The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) . Optimization includes:
  • Temperature : Reactions are often conducted at 0–20°C to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
  • Purification : Silica gel chromatography or recrystallization yields >90% purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation employs:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., tert-butyl at δ ~1.4 ppm, bromoethyl protons at δ ~3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) at m/z 292.08 (C₁₂H₂₂BrNO₂) .
  • Elemental Analysis : Matches calculated C, H, N percentages (±0.3%).

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from strong oxidizers/acids .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve low yields in the bromoethylation step?

  • Methodological Answer : Low yields often stem from incomplete bromination or hydrolysis. Mitigation strategies:
  • Moisture Control : Use anhydrous solvents and inert atmosphere (N₂/Ar) to suppress hydrolysis of the bromoethyl group .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation, allowing timely termination to reduce byproducts.

Q. What analytical approaches address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS adducts) require:
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., piperidine ring puckering) using SHELXL for refinement .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution.
  • Computational Modeling : Compare DFT-optimized structures with experimental data to identify steric/electronic effects .

Q. How should researchers assess toxicity risks when existing data are conflicting or incomplete?

  • Methodological Answer : Risk assessment strategies include:
  • Hierarchical Data Evaluation : Prioritize peer-reviewed studies over supplier SDS (e.g., Key Organics SDS classifies acute toxicity (Category 4), while other sources lack data ).
  • In Vitro Testing : Conduct preliminary assays (e.g., Ames test for mutagenicity) if biological applications are intended.
  • Exposure Limits : Assume worst-case thresholds (e.g., <1 mg/m³ for inhalation) until definitive data are available .

Q. What strategies stabilize the compound under reactive experimental conditions (e.g., catalysis or photolysis)?

  • Methodological Answer : Stabilization methods:
  • Additive Screening : Radical scavengers (e.g., BHT) inhibit decomposition during photolysis.
  • pH Control : Maintain neutral conditions (pH 6–8) to prevent Boc-group cleavage.
  • Low-Temperature Storage : Store intermediates at –20°C if prolonged experiments are required .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability in polar solvents?

  • Methodological Answer : Contradictions arise from solvent purity or trace moisture. Systematic testing includes:
  • Accelerated Stability Studies : Heat samples in DMSO, DMF, or MeOH at 40°C for 48h, then analyze via HPLC for degradation products.
  • Karl Fischer Titration : Quantify water content in solvents to correlate with stability .
  • Comparative Kinetics : Measure half-life in different solvents to identify optimal conditions for reactions .

Experimental Design Considerations

Q. What steps ensure reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer : Key reproducibility factors:
  • Batch Consistency : Use HPLC-certified reagents and document lot numbers.
  • Standardized Protocols : Pre-dry glassware and solvents (e.g., molecular sieves for DCM).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate

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